![molecular formula C9H9NO3 B160668 3-(2-Nitrophenyl)propanal CAS No. 133473-26-4](/img/structure/B160668.png)
3-(2-Nitrophenyl)propanal
Overview
Description
3-(2-Nitrophenyl)propanal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline solid with a molecular weight of 209.19 g/mol and a melting point of 92-94°C. This compound is commonly used as a starting material for the synthesis of other organic compounds.
Scientific Research Applications
Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to 3-(2-Nitrophenyl)propanal, has been shown to be an effective corrosion inhibitor for copper alloys in chloride solutions. It forms protective inhibiting deposits that slow down electrochemical corrosion reactions, thereby mitigating corrosion (Nam, Thang, Hoai, & Hiển, 2016).
Synthesis of Tryptophan Precursor and Indole Derivatives : 2-(2-Nitrophenyl)propenal, a compound similar to 3-(2-Nitrophenyl)propanal, can be transformed into a potent tryptophan precursor and various useful indole derivatives. This showcases its potential in the synthesis of biologically relevant molecules (Tanaka, Yasuo, & Torii, 1989).
Study of Solvent Polarity on Photophysical Properties : Research on derivatives of 3-(2-Nitrophenyl)propanal revealed insights into solvatochromic effects and intramolecular charge transfer interactions. Such studies are crucial for understanding the behavior of these molecules in different environments, which can be applied in various fields including material science and photonics (Kumari, Varghese, George, & Sudhakar, 2017).
Electro-Optical and Charge-Transport Properties : A study on a derivative of 3-(2-Nitrophenyl)propanal, namely trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, provided insights into its structural, electro-optical, and charge-transport properties. Understanding these properties is essential for developing materials for electronic and photonic applications (Irfan et al., 2015).
Synthesis and Biological Evaluation : Compounds such as (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, which are structurally similar to 3-(2-Nitrophenyl)propanal, have been synthesized and evaluated for their antimicrobial and photosynthesis-inhibiting activities. Such studies highlight the potential of these compounds in pharmaceutical and biological research (Opletalová et al., 2006).
properties
IUPAC Name |
3-(2-nitrophenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6-7H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBDZQOKDJEJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441685 | |
Record name | 3-(2-nitrophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)propanal | |
CAS RN |
133473-26-4 | |
Record name | 3-(2-nitrophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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